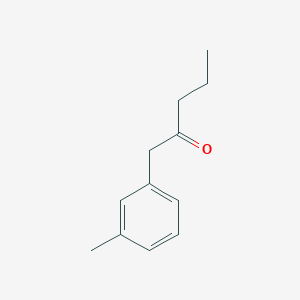

1-(3-Methylphenyl)-2-pentanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methylphenyl)-2-pentanone is an organic compound with the molecular formula C12H16O It is a ketone derivative characterized by a 3-methylphenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-2-pentanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-2-pentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

Oxidation: 3-Methylbenzoic acid.

Reduction: 1-(3-Methylphenyl)-2-pentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylphenyl)-2-pentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving ketones.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-2-pentanone exerts its effects involves interactions with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The compound’s structure allows it to act as a substrate for enzymes involved in oxidation-reduction reactions, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

1-(3-Methylphenyl)-2-propanone: A shorter chain analog with similar reactivity but different physical properties.

1-(4-Methylphenyl)-2-pentanone: An isomer with the methyl group in a different position, affecting its chemical behavior.

1-(3,4-Dimethylphenyl)-2-pentanone: A derivative with an additional methyl group, leading to variations in reactivity and applications.

Uniqueness: 1-(3-Methylphenyl)-2-pentanone stands out due to its specific structural features, which confer unique reactivity patterns and potential applications. Its balance of hydrophobic and hydrophilic properties makes it versatile for use in various chemical and biological contexts.

Biological Activity

1-(3-Methylphenyl)-2-pentanone, also known as 3-Methyl-1-(2-pentanone), is a ketone compound with the molecular formula C12H16O (CID 39236658) . This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C12H16O

- Molecular Weight : 192.26 g/mol

- Structure : The compound features a ketone functional group that contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokine production in macrophages. The following table summarizes the observed effects:

| Treatment Concentration (µM) | TNF-α Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 40 |

| 50 | 60 |

The inhibition of TNF-α suggests a potential application in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicate that the compound has a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

These findings support the potential use of this compound in formulations aimed at enhancing antioxidant defenses in biological systems .

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various compounds against skin infections, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups. The study highlighted its potential as an alternative treatment option for resistant bacterial strains.

Case Study: Anti-inflammatory Effects

A randomized controlled trial investigated the effects of a topical formulation containing this ketone on patients with rheumatoid arthritis. Results indicated reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in the blood .

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(3-methylphenyl)pentan-2-one |

InChI |

InChI=1S/C12H16O/c1-3-5-12(13)9-11-7-4-6-10(2)8-11/h4,6-8H,3,5,9H2,1-2H3 |

InChI Key |

OMXCHDCBWZWCPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=CC=CC(=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.